Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a methoxyphenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of Substituents: The chlorophenyl, methoxyphenyl, and ethyl ester groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(4-bromophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the chlorophenyl group may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions.
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H21ClN4O3/c1-4-30-21(28)18-13(2)24-22-25-20(16-7-5-6-8-17(16)29-3)26-27(22)19(18)14-9-11-15(23)12-10-14/h5-12,19H,4H2,1-3H3,(H,24,25,26) |
InChI Key |
ITPGCYJJQYCOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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